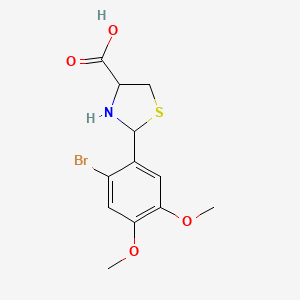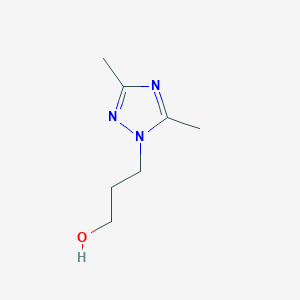![molecular formula C13H11FN2O3S B1451177 (2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid CAS No. 1105191-38-5](/img/structure/B1451177.png)
(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid
Overview
Description
“(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid” is a chemical compound with the molecular formula C13H11FN2O3S . It has a molecular weight of 294.3 g/mol . The compound is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN2O3S/c17-11-6-4-10 (5-7-11)9-23-16-18-15 (22)12-2-1-3-13 (12)19 (16)8-14 (20)21/h4-7H,1-3,8-9H2, (H,20,21) .Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It has a molecular weight of 294.3 g/mol . The InChI code for this compound is 1S/C16H15FN2O3S/c17-11-6-4-10 (5-7-11)9-23-16-18-15 (22)12-2-1-3-13 (12)19 (16)8-14 (20)21/h4-7H,1-3,8-9H2, (H,20,21) .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives : The synthesis of new imidazolyl acetic acid derivatives, including compounds related to the specified chemical, has been explored. These compounds have demonstrated significant anti-inflammatory and analgesic activities, indicating their potential for therapeutic applications. One study synthesized derivatives and evaluated them against carrageenan-induced rat paw edema and analgesic activity using the writhing test in albino mice, showing promising results for compounds 5, 9, 10, and 12 (Khalifa & Abdelbaky, 2008).
Enzyme Inhibitors : Research into the metabolism and disposition of potent HIV integrase inhibitors has utilized similar compounds. The use of 19F-NMR spectroscopy supported the selection of candidates for further development, highlighting the importance of such compounds in understanding drug metabolism and pharmacokinetics (Monteagudo et al., 2007).
Chemical Synthesis and Characterization
Chemical Synthesis : Improved preparation methods for potent inhibitors of dihydroorotase have been described, showcasing the importance of such chemical compounds in synthesizing inhibitors for critical enzymatic pathways. The synthesis process involves several steps, including thiation and de-protection, to obtain the desired products (Batty et al., 1997).
Antimicrobial Activity : Rhodanine-3-acetic acid derivatives, similar in structure to the specified chemical, have been evaluated for antimicrobial activity against a range of bacteria, mycobacteria, and fungi. The study identified several compounds with significant activity, especially against mycobacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Potential Therapeutic Applications
Antitumor Activity : The exploration of novel fluoro-substituted compounds for their anti-lung cancer activity has led to the synthesis of derivatives that show promise as anticancer agents. Such studies indicate the potential of fluoro-substituted compounds in developing targeted therapies for cancer treatment (Hammam et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)7-20-13-15-10(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRIVCTAKRVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

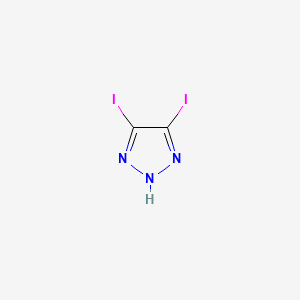

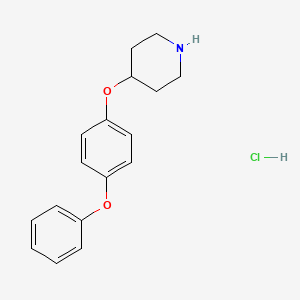
![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
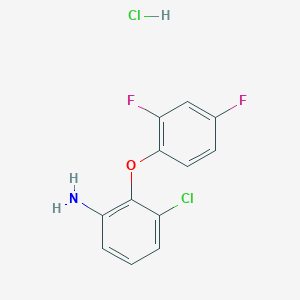
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
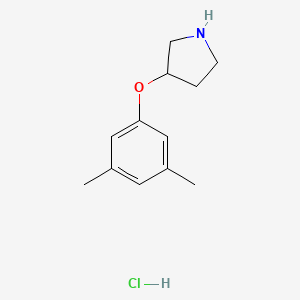
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
